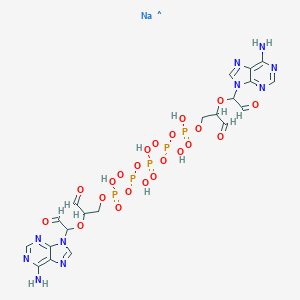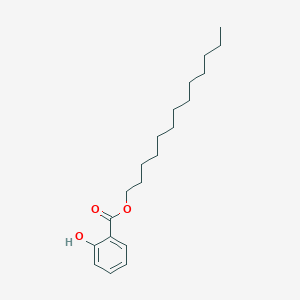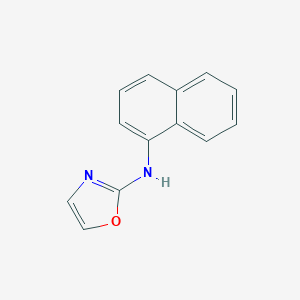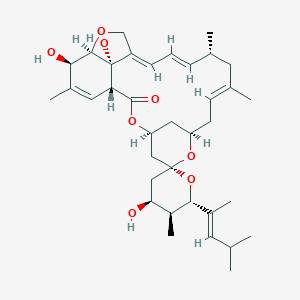
tert-Butyl-3-(tosyloxy)pyrrolidin-1-carboxylat
Übersicht
Beschreibung
tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate: is a synthetic organic compound with the molecular formula C16H23NO5S. It is characterized by a pyrrolidine ring, a tert-butyl protecting group, a tosyloxy leaving group, and a carboxylate ester group .
Wissenschaftliche Forschungsanwendungen
Chemistry: . It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: This compound is used in the development of biologically active molecules, including potential drug candidates. Its ability to introduce the pyrrolidine ring into target molecules makes it a valuable tool in medicinal chemistry.
Wirkmechanismus
Target of Action
Tert-Butyl 3-(Tosyloxy)pyrrolidine-1-carboxylate, also known as 1-Boc-3-tosyloxypyrrolidine, is a synthetic organic molecule . It is primarily used as a building block in peptide synthesis. The compound’s primary targets are the molecules that it reacts with during synthesis, which can vary depending on the specific reaction conditions and the desired end product.
Mode of Action
The compound contains a pyrrolidine ring functionalized with a tert-butyl protecting group, a tosyloxy leaving group, and a carboxylate ester group. Its key reaction is nucleophilic substitution at the tosyloxy group. When a nucleophile, such as a primary or secondary amine, reacts with the compound, it initiates the formation of an amide bond at the position previously occupied by the tosyloxy group. This reaction allows the introduction of various functionalities onto the pyrrolidine ring depending on the chosen nucleophile.
Biochemical Pathways
Instead, it is used to synthesize other compounds that may have biological activity.
Pharmacokinetics
The compound has high gastrointestinal absorption .
Result of Action
The result of the compound’s action is the formation of a new compound with a pyrrolidine moiety and an amide bond. The specific molecular and cellular effects of this action depend on the nature of the nucleophile used in the reaction and the resulting compound.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For example, in a highly acidic environment (pH < 2), the Boc protecting group may undergo hydrolysis, reducing the compound’s stability . In a neutral or slightly acidic environment (pH 4-6), the compound can exist relatively stably .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tosyloxy reagents under controlled conditions. One common method includes the reaction of 3-hydroxypyrrolidine with p-toluenesulfonyl chloride in the presence of a base, followed by protection of the nitrogen atom with a tert-butyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated systems for precise control of reaction conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate primarily undergoes nucleophilic substitution reactions due to the presence of the tosyloxy leaving group. It can also participate in other reactions such as oxidation and reduction, depending on the reagents and conditions used.
Common Reagents and Conditions:
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate
- tert-Butyl 3-hydroxypiperidine-1-carboxylate
- tert-Butyl 3-oxopiperidine-1-carboxylate
Uniqueness: tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which allows for versatile applications in organic synthesis. The presence of the pyrrolidine ring and the tosyloxy leaving group makes it particularly useful for introducing the pyrrolidine moiety into complex molecules.
Eigenschaften
IUPAC Name |
tert-butyl 3-(4-methylphenyl)sulfonyloxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)22-13-9-10-17(11-13)15(18)21-16(2,3)4/h5-8,13H,9-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWACHFODPQVXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544547 | |
| Record name | tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103057-45-0 | |
| Record name | 1,1-Dimethylethyl 3-[[(4-methylphenyl)sulfonyl]oxy]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103057-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














